molecular formula C29H25NO4 B3115219 (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid CAS No. 208582-08-5

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid

Cat. No.: B3115219
CAS No.: 208582-08-5
M. Wt: 451.5 g/mol
InChI Key: JWVGWYBTUATLBK-MYUZEXMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chiral derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its high levels of enantioselectivity. It is a white powder with a molecular weight of 451.5 g/mol and a melting point of 126-128°C.

Preparation Methods

The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection. One common synthetic route involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group, followed by coupling with a naphthyl-substituted butanoic acid derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenylmethyloxycarbonyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential in treating conditions like Alzheimer’s disease due to its neuroprotective properties.

    Industry: It is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with other signaling pathways involved in neuroprotection and cell survival .

Comparison with Similar Compounds

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid can be compared with other similar compounds, such as:

    Flurbiprofen: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory properties but lacking the chiral specificity of the compound .

    Ibuprofen: Another NSAID with a similar mechanism of action but different structural features and pharmacokinetic properties.

    Naproxen: An NSAID with a longer half-life and different side effect profile compared to this compound.

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32)/t18-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGWYBTUATLBK-MYUZEXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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